molecular formula C12H18N2O2 B1375639 2-(1-BOC-3-PIPERIDINYLIDENE)ACETONITRILE CAS No. 1159982-27-0

2-(1-BOC-3-PIPERIDINYLIDENE)ACETONITRILE

Cat. No.: B1375639
CAS No.: 1159982-27-0
M. Wt: 222.28 g/mol
InChI Key: SNIXSVYUUCIRRS-UHFFFAOYSA-N
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Description

2-(1-BOC-3-PIPERIDINYLIDENE)ACETONITRILE is an organic compound with the molecular formula C12H20N2O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a tert-butyl ester group along with a cyanomethylidene substituent

Scientific Research Applications

2-(1-BOC-3-PIPERIDINYLIDENE)ACETONITRILE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

This compound has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(cyanomethylidene)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyanomethylidene reagents. The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions. The process involves the following steps:

    Formation of the Piperidine Intermediate: Piperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl piperidine-1-carboxylate intermediate.

    Introduction of the Cyanomethylidene Group: The intermediate is then reacted with a cyanomethylidene reagent, such as cyanomethylidene triphenylphosphorane, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of tert-butyl 3-(cyanomethylidene)piperidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-BOC-3-PIPERIDINYLIDENE)ACETONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The cyanomethylidene group can participate in nucleophilic substitution reactions, where nucleophiles replace the cyanomethylidene group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with primary or secondary amines.

    Substitution: Substituted products with various nucleophiles attached to the piperidine ring.

Mechanism of Action

The mechanism of action of tert-butyl 3-(cyanomethylidene)piperidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The cyanomethylidene group may play a crucial role in its binding affinity and specificity, influencing the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
  • Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate

Uniqueness

2-(1-BOC-3-PIPERIDINYLIDENE)ACETONITRILE is unique due to its specific cyanomethylidene substituent, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl 3-(cyanomethylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h6H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIXSVYUUCIRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=CC#N)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742674
Record name tert-Butyl 3-(cyanomethylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159982-27-0
Record name tert-Butyl 3-(cyanomethylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-BOC-3-PIPERIDINYLIDENE)ACETONITRILE

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